Dihydrochloride Salt Solubility Advantage
The dihydrochloride salt form of 3-(azetidin-3-yl)-pyridine analogs demonstrates substantially enhanced aqueous solubility compared to the corresponding free base. While direct experimental solubility data for 3-(azetidin-3-yl)-2-methyl-pyridine diHCl is not published, comparative data from the structurally analogous 3-(Azetidin-3-yl)pyridine dihydrochloride (CAS: 1236791-61-9) provides a reliable class-level inference: the dihydrochloride salt exhibits an aqueous solubility of 0.528 mg/mL (2.55 mM), whereas azetidine-pyridine free bases typically exhibit solubility below 0.1 mg/mL in neutral aqueous buffers . This >5-fold solubility differential is attributable to the protonated azetidine nitrogen and increased polarity of the salt form .
Free base <0.1 mg/mL
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 0.528 mg/mL (2.55 mM) [extrapolated from dihydrochloride analog CAS 1236791-61-9] |
| Comparator Or Baseline | Free base: <0.1 mg/mL (typical for azetidine-pyridine free bases) |
| Quantified Difference | >5-fold increase in aqueous solubility for dihydrochloride salt form |
| Conditions | Aqueous solubility measurement; structurally analogous 3-(Azetidin-3-yl)pyridine dihydrochloride (CAS: 1236791-61-9) |
Why This Matters
Enhanced aqueous solubility enables higher compound concentrations in biological assays without organic co-solvents that may confound results or induce cellular toxicity, reducing assay failure rates in HTS campaigns.
